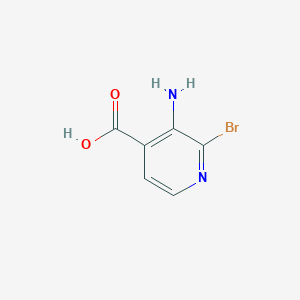

3-Amino-2-bromoisonicotinic acid

描述

Nomenclature and Positional Isomerism within Substituted Pyridinecarboxylic Acids

The systematic name for 3-Amino-2-bromoisonicotinic acid is 3-amino-2-bromopyridine-4-carboxylic acid. nih.gov This name is derived following IUPAC nomenclature rules for substituted heterocyclic compounds.

Nomenclature Breakdown:

Pyridine (B92270): The core of the molecule is a six-membered aromatic ring containing one nitrogen atom.

Isonicotinic Acid: This is a common name for pyridine-4-carboxylic acid, indicating that a carboxyl group (-COOH) is attached to the 4th position of the pyridine ring. wikipedia.orgnih.gov

3-Amino: An amino group (-NH2) is attached to the 3rd position of the pyridine ring.

2-Bromo: A bromine atom (-Br) is attached to the 2nd position of the ring.

The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise.

Positional isomerism is a critical concept in the chemistry of substituted pyridinecarboxylic acids. The three basic isomers of pyridinecarboxylic acid are picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). dovepress.comwikipedia.orghelixchrom.com The specific placement of functional groups on the pyridine ring dramatically influences the molecule's physical and chemical properties, including its electronic and steric characteristics.

For a disubstituted pyridinecarboxylic acid like this compound, numerous positional isomers exist. For instance, moving the bromine atom or the amino group to other available positions on the ring would result in a different isomer with potentially distinct reactivity and biological activity. Examples of other isomers include 5-Amino-2-bromoisonicotinic acid and 3-Amino-5-bromopyridine-2-carboxylic acid. chemscene.comsigmaaldrich.com This isomeric diversity allows for fine-tuning of molecular properties for specific applications, which is a cornerstone of drug design and materials science. dovepress.com

Table 1: Properties of this compound and Related Isomers

| Property | This compound | 3-Aminoisonicotinic acid | 5-Amino-2-bromoisonicotinic acid |

|---|---|---|---|

| IUPAC Name | 3-amino-2-bromopyridine-4-carboxylic acid | 3-aminopyridine-4-carboxylic acid | 5-amino-2-bromopyridine-4-carboxylic acid |

| CAS Number | 1269291-66-8 | 7579-20-6 | 1242336-80-6 |

| Molecular Formula | C₆H₅BrN₂O₂ | C₆H₆N₂O₂ | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol | 138.12 g/mol | 217.02 g/mol |

Data sourced from references nih.govchemscene.combldpharm.com.

Significance of the Compound as a Research Target and Synthetic Intermediate

The significance of this compound in research stems from its role as a versatile building block, or synthetic intermediate, for creating more complex molecules. bldpharm.com The combination of amino, bromo, and carboxylic acid functional groups on a pyridine scaffold allows for a variety of chemical transformations.

As a research target itself, the interest lies in how the specific substitution pattern influences the molecule's properties. However, it is more prominent in the literature as a starting material or intermediate. The amino group can act as a nucleophile or be transformed into other functional groups. The bromine atom is a good leaving group in nucleophilic substitution reactions and is crucial for cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group can undergo esterification, amidation, or be used to direct reactions to other parts of the molecule.

This trifunctional nature makes this compound a valuable precursor for synthesizing substituted pyridines, which are key components in many biologically active compounds. Pyridine carboxylic acid isomers and their derivatives have been instrumental in the development of drugs for a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases. dovepress.comnih.gov For example, derivatives of substituted pyridine carboxylic acids have been investigated for their potential as enzyme inhibitors. nih.gov While specific studies detailing the direct biological activity of this compound are not widely published, its utility is implied through its role in the synthesis of compounds that are evaluated for such activities. The synthesis of complex molecules often involves multi-step processes where intermediates like this are not isolated but are generated and used in situ.

The general synthetic utility for related amino-bromo-pyridines points towards its potential in creating novel chemical entities for drug discovery and materials science. The synthesis of multi-substituted aromatic compounds is a fundamental challenge in organic chemistry, and intermediates that offer multiple points for diversification are highly sought after.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Base Structure |

|---|---|

| This compound | Isonicotinic acid |

| 3-Amino-2,6-dibromoisonicotinic acid | Isonicotinic acid |

| 3-Amino-5-bromopyridine-2-carboxylic acid | Picolinic acid |

| 3-Aminoisonicotinic acid | Isonicotinic acid |

| 5-Amino-2-bromoisonicotinic acid | Isonicotinic acid |

| Diethyl acetamidomalonate | Malonic acid derivative |

| Ethyl bromoacetate | Acetic acid derivative |

| Isonicotinic acid | Pyridine |

| Nicotinic acid | Pyridine |

| Picolinic acid | Pyridine |

| Pyridine | Heterocycle |

Structure

3D Structure

属性

IUPAC Name |

3-amino-2-bromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPNPNXNZQMNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271403 | |

| Record name | 3-Amino-2-bromo-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269291-66-8 | |

| Record name | 3-Amino-2-bromo-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-bromo-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-bromopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Synthesis and Functionalization of 3 Amino 2 Bromoisonicotinic Acid

Role as a Building Block in Complex Organic Molecule Construction

The trifunctional nature of 3-amino-2-bromoisonicotinic acid makes it an exemplary building block for synthetic chemists. The presence of a nucleophilic amino group, an electrophilic carbon center adjacent to the bromine, and a carboxylic acid for amide coupling or other modifications provides a rich platform for creating diverse and complex organic molecules.

Nucleophilic substitution is a fundamental class of reactions for introducing new functional groups into a molecule. In this compound, the bromine atom's position on the electron-deficient pyridine (B92270) ring makes the adjacent carbon susceptible to attack by nucleophiles. This reaction, often following an SNAr (Nucleophilic Aromatic Substitution) mechanism, allows for the displacement of the bromide ion, a good leaving group, by a wide range of nucleophiles.

The reaction typically involves the attack of a nucleophile on the carbon atom bearing the bromine. libretexts.org The stability of the intermediate is a key factor, and the process results in the formation of a new bond between the carbon and the nucleophile. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates, enabling the introduction of varied functionalities. Furthermore, the inherent amino group within the molecule can itself participate as an intramolecular or intermolecular nucleophile under certain reaction conditions, leading to cyclized products. youtube.comresearchgate.net The general mechanism for a primary halogenoalkane involves the nucleophile attacking the carbon atom from the side opposite the halogen, a process known as an SN2 reaction. chemguide.co.uk

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is one of the most widely used methods. nih.govlibretexts.org This reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org The 2-bromo substituent on the this compound scaffold makes it an ideal substrate for such transformations.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a palladium(II) complex. libretexts.org

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the palladium(0) catalyst, allowing the cycle to continue. libretexts.org

This methodology allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups at the 2-position of the pyridine ring, significantly increasing molecular complexity.

Table 1: Typical Components in a Suzuki-Miyaura Cross-Coupling Reaction

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl/Heteroaryl Halide | This compound | The electrophilic partner providing the carbon framework. clockss.org |

| Organoboron Reagent | Phenylboronic acid, n-butylboronic acid | The nucleophilic partner that transfers an organic group. libretexts.orgclockss.org |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the oxidative addition and reductive elimination steps. youtube.comcapes.gov.br |

| Ligand | PPh₃, JohnPhos | Stabilizes the palladium catalyst and influences its reactivity. youtube.comcapes.gov.br |

| Base | K₃PO₄, Cs₂CO₃, NaOH | Activates the organoboron reagent for transmetalation. youtube.comclockss.org |

| Solvent | THF, Dioxane, i-PrOH | Provides the medium for the reaction to occur. clockss.org |

The multiple reactive sites on this compound enable its use in synthesizing novel and complex heterocyclic scaffolds. nih.gov Through sequential or one-pot reactions, the molecule can be elaborated into fused ring systems, such as pyrido[3,2-e]pyrimidines or other polycyclic aromatic structures. For instance, the amino and carboxylic acid groups can be used to build a second ring through condensation reactions, while the bromine atom remains available for subsequent cross-coupling modifications. This strategic approach is central to creating libraries of compounds for screening in drug discovery and materials science. The synthesis of new heterocyclic scaffolds is a key area in medicinal chemistry for developing novel therapeutic agents. nih.gov

Intermediate in Pharmaceutical and Agrochemical Compound Development

The pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The specific functionalization of this compound makes it a valuable intermediate for creating potent and selective bioactive molecules.

The functional handles on this compound allow for its incorporation into molecules designed to interact with biological targets. The amino group can act as a hydrogen bond donor, the pyridine nitrogen as a hydrogen bond acceptor, and the carboxylic acid can form salt bridges or key amide bonds. The bromo-substituent, as previously discussed, serves as a crucial anchor point for introducing diverse chemical moieties via cross-coupling reactions, which is essential for tuning a compound's pharmacological profile. nih.gov Research has shown that heterocyclic compounds derived from similar precursors can exhibit a range of biological activities, including antibacterial and antifungal properties. nih.gov

The development of targeted therapies has highlighted the importance of specific molecular scaffolds, and derivatives of this compound are highly relevant in this context.

Kinase Inhibitors: Many small-molecule kinase inhibitors utilize an aminopyridine or a similar nitrogen-containing heterocycle as a "hinge-binding" motif. nih.gov This part of the molecule forms critical hydrogen bonds with the backbone of the kinase enzyme in the ATP-binding pocket, which is a common mechanism for achieving potent inhibition. mdpi.com Tyrosine kinase inhibitors (TKIs), for example, block signal transduction pathways that, when dysregulated, can lead to cell proliferation in cancer. nih.gov The aminopyridine structure inherent in this compound makes it an ideal starting point for designing such targeted agents.

Anti-Tuberculosis Agents: The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antibiotics with novel mechanisms of action. nih.gov Heterocyclic compounds, including those based on aminothiazoles and other nitrogen-rich scaffolds, have shown significant promise. nih.gov These molecules can be designed to inhibit essential bacterial enzymes, such as leucyl-tRNA synthetase, thereby halting bacterial growth. nih.gov The this compound core provides a synthetically tractable platform for developing new chemotypes to address the challenge of tuberculosis.

Table 2: Bioactive Applications of Scaffolds Derived from Aminopyridine Precursors

| Bioactive Application | Target Class/Organism | Relevance of Scaffold |

|---|---|---|

| Kinase Inhibition | Tyrosine Kinases, Cyclin-Dependent Kinases (CDKs) | The aminopyridine moiety acts as a hinge-binder in the ATP-binding site of kinases. nih.govnih.gov |

| Anti-Tuberculosis | Mycobacterium tuberculosis | Serves as a core for novel chemotypes targeting essential bacterial enzymes to combat drug resistance. nih.govnih.gov |

| General Antibacterial | Various Bacteria | Forms the basis for new heterocyclic compounds with broad-spectrum antibacterial activity. nih.gov |

| Antifungal | Various Fungi | The heterocyclic nature of derivatives is often associated with antifungal properties. nih.gov |

Role in the Development of Herbicides, Fungicides, and Pesticides

While specific agrochemical products based directly on this compound are not widely documented, its structural motifs are prominent in the development of modern crop protection agents. The compound serves as a valuable building block and its relatives have shown direct activity.

Research into novel herbicides has identified related structures, such as 2-bromoisonicotinic acid, as a non-coding amino acid-based herbicide. medchemexpress.com This suggests that the bromo-isonicotinic acid scaffold is a promising pharmacophore for herbicidal activity. Furthermore, the precursor molecule, 3-amino-2-bromopyridine, is utilized in the formulation of agrochemicals, acting as a key intermediate for synthesizing herbicides and pesticides designed to enhance crop protection. chemimpex.com The unique electronic properties conferred by the amino and bromo substituents on the pyridine ring are instrumental in creating biologically active molecules. chemimpex.com The broader class of complex pyridine carboxylic acid derivatives has been the subject of extensive research and patent applications for new herbicidal compositions. google.com

The utility of these related compounds in agrochemical research underscores the potential of this compound as a key intermediate for the synthesis of next-generation herbicides, fungicides, and pesticides. Its functional groups provide reactive handles for chemists to modify and optimize the molecule's biological efficacy.

Applications in Coordination Chemistry and Materials Science

The molecular structure of this compound, featuring multiple coordination sites, makes it an excellent candidate for applications in coordination chemistry and the rational design of advanced materials.

Investigation as a Ligand in Metal Complex Formation

This compound possesses multiple donor sites—the pyridine ring nitrogen, the amino group nitrogen, and the oxygen atoms of the carboxylate group—making it a versatile ligand for forming stable complexes with a wide range of metal ions. Research on analogous structures provides insight into its coordination behavior. For instance, 3-aminopyridine (B143674), a structurally similar compound, readily forms complexes with transition metals like cobalt (Co) and nickel (Ni). elsevierpure.com In these structures, the ligand can coordinate to the metal center in a terminal fashion or act as a bridging ligand (μ2-3-ampy) to link metal ions into extended polymeric chains. elsevierpure.com

The presence of both an amino and a carboxylic acid group, as seen in amino acids, allows for the formation of stable five-membered chelate rings with metal ions. uab.cat This chelation enhances the thermodynamic stability of the resulting metal complexes. The combination of the pyridine ring and the amino-carboxylate functionality in this compound allows it to act as a multidentate ligand, leading to the formation of diverse and structurally robust coordination polymers.

Utilization as a Starting Material for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound makes it an ideal organic linker for MOF synthesis.

The principle of using amino-functionalized carboxylic acids as linkers is well-established. For example, MOFs have been successfully synthesized using 2-aminoterephthalic acid with metals such as magnesium (Mg), cobalt (Co), and strontium (Sr). rsc.orgusq.edu.au More directly relevant, amino-functionalized isonicotinic acid has been employed to construct cationic MOFs specifically designed for environmental applications, such as the removal of chromium(VI) from water. researchgate.net These frameworks often exhibit high stability and selective adsorption properties, driven by the functional groups within their pores. rsc.orgresearchgate.net The amino group within the MOF structure can provide Lewis base sites that enhance selective gas adsorption or act as active sites for catalysis. rsc.org

The table below summarizes research on MOFs constructed from ligands that are structurally analogous to this compound, illustrating the potential applications and properties of such materials.

| Metal Center(s) | Ligand | Framework Feature/Application | Source(s) |

| Mg, Co | 2-Aminoterephthalic acid | 2D layered structures, high heat of CO₂ adsorption | rsc.orgusq.edu.au |

| In | Amino-functionalized Isonicotinic Acid | Cationic framework for aqueous Cr(VI) removal | researchgate.net |

| Cd | 2,5-di(pyridin-4-yl)aniline, 4,4',4''-nitrilotribenzoic acid | 3D pillar-layered framework, fluorescence sensing of amino acids | nih.gov |

| Cu | 2,5-di(pyridin-4-yl)aniline, 4,4'-oxydibenzoic acid | 3D framework, photocatalytic degradation of Rhodamine B | nih.gov |

Exploration in Supramolecular Assembly and Crystal Engineering

Supramolecular assembly and crystal engineering focus on controlling the way molecules interact and arrange themselves in the solid state. This compound is an excellent candidate for this field due to its capacity for forming strong and directional non-covalent interactions, particularly hydrogen bonds.

The molecule contains both hydrogen bond donors (the -NH₂ and -COOH groups) and acceptors (the pyridine nitrogen and carbonyl oxygen). The interaction between a primary amide and a carboxylic acid is known to form a highly reliable recognition pattern, or "supramolecular heterosynthon," which is a powerful tool in designing multi-component co-crystals. ul.ie In related systems involving amino-pyridines and carboxylic acids, strong hydrogen bonds between the carboxylic acid's hydroxyl group and the pyridine's nitrogen atom (O-H···N) are a dominant feature in directing the assembly. mdpi.com

Computational and Theoretical Investigations of 3 Amino 2 Bromoisonicotinic Acid

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools for predicting the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme. While specific molecular docking studies on 3-amino-2-bromoisonicotinic acid are not extensively documented in publicly available literature, the principles of these simulations can be applied to understand its potential as a ligand.

Docking studies involve the computational prediction of the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. For instance, in silico molecular docking of isonicotinic acid derivatives has been conducted on various enzymes to explore their binding potential. One such study focused on the anti-inflammatory potential of isonicotinates by docking them into the active site of the cyclooxygenase-2 (COX-2) enzyme. This approach helps in rationalizing the design of new potent inhibitors.

A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a selected protein target. The results would be analyzed based on the docking score, which estimates the binding free energy, and the specific interactions formed with the amino acid residues of the protein. Such studies are crucial in the early stages of drug discovery for identifying potential therapeutic targets. A comprehensive molecular docking study across a predicted structural proteome can help in identifying potential protein candidates for a given ligand. nih.gov

Computational Structure-Activity Relationship (SAR) Analysis of Derivatives

Computational Structure-Activity Relationship (SAR) analysis is a method used to understand how the chemical structure of a compound influences its biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in this regard. nih.govmdpi.com These methods generate predictive models that can guide the design of new derivatives with enhanced activity.

For example, a QSAR study on isonicotinic acid hydrazide derivatives has been performed to correlate their molecular descriptors with their antimicrobial activity. Such studies provide a framework for the rational design of new, more potent compounds. The development of statistically significant 3D-QSAR models with good predictive power is essential for the successful application of this technique. nih.gov

Mechanistic Elucidation of Synthetic and Derivatization Reactions

Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions, including the synthesis and derivatization of this compound. Density Functional Theory (DFT) is a commonly employed method for studying reaction pathways, transition states, and reaction energetics.

The synthesis of this compound can be approached through various synthetic routes, and computational studies can help in understanding the underlying mechanisms. For instance, the synthesis could involve the bromination and amination of a suitable pyridine (B92270) precursor. DFT calculations can model the reaction steps, identify the most likely intermediates and transition states, and calculate the activation energies for different pathways. This information is invaluable for optimizing reaction conditions and improving yields.

One study on the synthesis of ethyl 5-amino-2-bromoisonicotinate involved the bromination of ethyl 3-aminoisonicotinate using N-bromosuccinimide (NBS). nih.gov Computational analysis of such a reaction would involve modeling the electrophilic aromatic substitution mechanism, taking into account the directing effects of the amino and carboxylate groups on the pyridine ring.

Furthermore, computational methods can be used to investigate the mechanisms of derivatization reactions, such as esterification or amidation of the carboxylic acid group, or further substitution on the pyridine ring. These studies provide a deeper understanding of the reactivity of this compound and its derivatives.

Conformational Analysis and Polymorphism Studies of Isomers and Analogues

The three-dimensional conformation of a molecule and its ability to exist in different crystalline forms (polymorphism) are critical aspects of its physicochemical properties. Computational methods are extensively used to study these phenomena.

Conformational analysis of this compound can be performed using computational techniques like DFT to identify the most stable conformers in the gas phase and in solution. researchgate.net The presence of the amino and carboxylic acid groups allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the preferred conformation. The rotational barriers around the single bonds can also be calculated to understand the flexibility of the molecule. A study on picolinic and isonicotinic acids using microwave spectroscopy combined with computational analysis revealed the presence of different conformers and the role of intramolecular hydrogen bonding. nih.gov

Polymorphism is a common phenomenon in organic molecules and can have a profound impact on properties such as solubility, stability, and bioavailability. Computational polymorph prediction has become an important tool in solid-state chemistry. rsc.org While specific polymorphism studies on this compound are not reported, studies on analogous nicotinic acid derivatives have shown that substituent size and isomerization play a crucial role in determining the polymorphic behavior. rsc.org For example, a study on 2-(naphthalenylamino)-nicotinic acids revealed the existence of multiple polymorphic forms and a hydrate, which were characterized by experimental and computational methods. rsc.org Computational studies, including stable conformer searches and calculations of intermolecular interaction energies, can provide insights into the likelihood of polymorphism and the relative stability of different crystal structures. rsc.orgresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization in Research Contexts

Crystallographic Analysis of the Compound and its Co-crystals

There is no publicly available information regarding the single-crystal X-ray diffraction analysis of 3-Amino-2-bromoisonicotinic acid. Consequently, details on its crystal system, space group, unit cell dimensions, and the precise arrangement of its atoms in the solid state are unknown. Furthermore, no studies on the formation and crystallographic characterization of co-crystals involving this specific compound have been found in the surveyed literature.

Application of Advanced Spectroscopic Techniques (e.g., NMR, UV-Vis, Fluorescence) for Research Insights

Detailed research findings from advanced spectroscopic techniques for this compound are not available in the public domain.

NMR Spectroscopy: Specific proton (¹H NMR) and carbon (¹³C NMR) chemical shifts, coupling constants, and other structural elucidation data for this compound are not documented in research literature.

UV-Vis Spectroscopy: Information on the electronic transitions, maximum absorption wavelengths (λmax), and molar absorptivity of this compound is not published.

Fluorescence Spectroscopy: There are no available studies on the fluorescence properties, such as excitation and emission spectra, quantum yield, or lifetime, for this compound.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of 3-Amino-2-bromoisonicotinic acid and its analogs is increasingly geared towards green chemistry principles to reduce environmental impact and improve efficiency. thieme-connect.com Traditional multi-step syntheses of highly substituted pyridines are often lengthy and rely on harsh conditions. Emerging strategies offer promising, more sustainable alternatives.

Photocatalysis: Visible-light photocatalysis is a rapidly advancing field that enables the construction of complex molecules under mild conditions. thieme-connect.com Metal-free photocatalytic methods are particularly attractive for synthesizing nitrogen heterocycles, offering economic and environmental benefits. thieme-connect.com Recent reports on the photocatalytic synthesis of multi-substituted pyridines from simple precursors highlight a potential future direction. thieme-connect.comacs.org For instance, methods using eosin (B541160) Y as a photocatalyst under LED or even natural sunlight have proven effective for creating tetrasubstituted pyridines, demonstrating the potential for energy-efficient synthesis. thieme-connect.com

Flow Chemistry: Continuous flow chemistry provides significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and easier scalability. nih.gov The Bohlmann-Rahtz pyridine (B92270) synthesis, a classic method, has been successfully adapted to flow reactors, demonstrating the feasibility of producing pyridine derivatives continuously and efficiently. interchim.fr Investigating the hydrodynamics in pyridine synthesis reactors is also a key area of research to minimize side reactions and improve yield, which could be applied to optimize the production of specific isomers like this compound. acs.orgacs.org

Electrosynthesis: Recent breakthroughs in electrochemical methods offer new ways to construct complex aromatic molecules. An electrochemical approach for single-carbon insertion into aromatic rings has been developed, showcasing a novel strategy for molecular editing that could be adapted for pyridine frameworks. scitechdaily.com

The table below conceptualizes a comparison between traditional and emerging sustainable synthetic approaches that could be applied to produce functionalized pyridines.

| Feature | Traditional Batch Synthesis | Potential Sustainable Routes (Flow/Photocatalysis) |

| Energy Source | Often requires high heat for extended periods. | Utilizes ambient temperature with light (photocatalysis) or efficient thermal control (flow). thieme-connect.comnih.gov |

| Solvent Use | Frequently relies on large volumes of volatile organic solvents. | Can often use greener solvents or solvent-free conditions. tandfonline.com |

| Reaction Time | Can range from several hours to days. | Significantly shorter reaction times, from minutes to a few hours. interchim.frtandfonline.com |

| Safety | Handling of hazardous reagents and exothermic reactions can be risky at scale. | Improved safety through contained systems and better temperature control. nih.gov |

| Scalability | Scaling up can be complex and non-linear. | More straightforward and predictable scalability. nih.gov |

Exploration of Novel Derivatization Strategies for Diverse Applications

The true potential of this compound lies in its capacity as a scaffold for creating a diverse range of derivatives. The three distinct functional groups—the amino group, the bromo substituent, and the carboxylic acid—serve as handles for a variety of chemical modifications, making it a valuable building block in the synthesis of new chemical entities for drug discovery and other applications. lifechemicals.comnih.gov

Cross-Coupling Reactions: The bromine atom at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the introduction of a wide variety of aryl or heteroaryl groups, creating biaryl structures that are common in pharmacologically active molecules. nih.govresearchgate.net Research into the cross-coupling of 3-halo-2-aminopyridines has shown that ligands like RuPhos and BrettPhos can effectively facilitate C-N bond formation, enabling the synthesis of N³-substituted-2,3-diaminopyridines. nih.gov

Amide Bond Formation: The carboxylic acid group is readily converted into amides, esters, or other derivatives. Amide coupling, in particular, is a cornerstone of medicinal chemistry, allowing for the connection of the pyridine core to other fragments, including amino acids or complex amines, to explore structure-activity relationships.

Amino Group Modification: The amino group can be acylated, alkylated, or used as a nucleophile in various reactions. It can also serve as a directing group in subsequent functionalization steps on the pyridine ring. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, further expanding the derivatization possibilities. youtube.com

The following table outlines potential derivatization strategies for the functional groups of this compound.

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure/Application |

| 2-Bromo | Suzuki Coupling | Arylboronic acids, Pd catalyst | Biaryl compounds for medicinal chemistry. nih.gov |

| 2-Bromo | Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst | N-Aryl or N-Alkyl aminopyridines. nih.gov |

| 2-Bromo | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl-pyridines for materials or bio-conjugation. youtube.com |

| 3-Amino | Acylation / Amide Coupling | Acid chlorides, Carboxylic acids | N-Acyl derivatives with modified properties. |

| 3-Amino | Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Alkyl derivatives. |

| 4-Carboxylic Acid | Amide Coupling | Amines, Coupling agents (e.g., HATU, EDC) | Amide derivatives for creating peptidomimetics or larger molecules. |

| 4-Carboxylic Acid | Esterification | Alcohols, Acid catalyst | Ester derivatives with altered solubility and pharmacokinetic profiles. |

| 4-Carboxylic Acid | Reduction | Reducing agents (e.g., LiAlH₄) | (3-Amino-2-bromopyridin-4-yl)methanol, a key intermediate. |

Integration of High-Throughput Screening and Combinatorial Chemistry in Compound Library Generation

The structural features of this compound make it an excellent starting point for generating large collections of molecules for biological screening. High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activity. stanford.eduthermofisher.com

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse and complex molecules from a common starting scaffold. acs.orgnih.gov By applying different reaction pathways to the functional groups of this compound, a library of compounds with varied three-dimensional shapes and properties can be generated. For example, a three-component cascade reaction has been used to create polysubstituted pyridines, showcasing a convenient route to molecular diversity. acs.org

DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of libraries containing billions of unique compounds. nih.gov In this approach, small molecule building blocks are tagged with unique DNA barcodes. The tri-functional nature of this compound makes it an ideal building block for DEL synthesis. acs.org One could envision a library design where the carboxylic acid is attached to the DNA anchor, while the amino and bromo groups are used in subsequent combinatorial steps with other building blocks, such as primary amines and boronic acids. nih.govchemrxiv.org The analysis of screening data from such libraries can then inform the design of next-generation libraries with a higher probability of containing active compounds. nih.gov

The table below illustrates a conceptual design for a 3-cycle combinatorial library starting from the this compound scaffold.

| Cycle | Functional Group Utilized | Example Building Block Class (Number) | Resulting Diversity |

| Cycle 1 (Scaffold) | 4-Carboxylic Acid | This compound (1) | 1 |

| Cycle 2 | 3-Amino Group | Acyl Halides (e.g., 200 diverse variants) | 200 unique amides |

| Cycle 3 | 2-Bromo Group | Arylboronic Acids (e.g., 500 diverse variants) | 100,000 unique final compounds |

Interdisciplinary Research Synergies for Novel Biofunctional Materials

Beyond drug discovery, the unique chemical properties of this compound and its derivatives are paving the way for their use in advanced biofunctional materials. This requires synergy between chemistry, materials science, and biology.

Metal-Organic Frameworks (MOFs): Isonicotinic acid and its derivatives are excellent organic linkers for the synthesis of MOFs, which are crystalline materials with high porosity and surface area. magnusgroup.org These materials are being explored for applications such as drug delivery and catalysis. A zirconium-based MOF functionalized with isonicotinic acid (MOF-808) was successfully used for the selective extraction of uranyl ions from wastewater, demonstrating the potential of such functionalized materials. nih.gov The amino and bromo groups on the this compound scaffold could provide additional functionality within the pores of a MOF, such as catalytic activity or specific binding sites.

Functional Polymers: Pyridine-containing polymers are gaining attention for various biomedical applications. researchgate.net For instance, polymers functionalized with pyridyl disulfide groups are used to create stimuli-responsive nanotherapeutics that can release a drug cargo in response to the reducing environment inside cells. researchgate.net The carboxylic acid and amino groups of this compound could be used to incorporate it as a monomer into polymer chains, creating materials with tailored properties for drug delivery, tissue engineering, or diagnostics. rsc.org Pyridine-functionalized porous organic polymers have also shown excellent capacity for CO2 adsorption and can act as supports for nanoparticles in catalysis. rsc.org

Self-Assembling Systems: The programmed interaction of molecules to form ordered structures is a powerful bottom-up approach to creating nanomaterials. The rigid pyridine ring, combined with the hydrogen-bonding capabilities of the carboxylic acid and amino groups, makes this compound derivatives interesting candidates for designing self-assembling systems, such as nanotubes, vesicles, or gels, for biomedical applications. acs.org

| Material Type | Role of this compound | Potential Application | Key Interactions |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Drug delivery, catalysis, sensing | Coordination of carboxylate to metal centers. magnusgroup.org |

| Functional Polymers | Monomer or Pendant Group | Stimuli-responsive drug release, tissue scaffolds. researchgate.net | Covalent bonds (polymer backbone), potential for inter-chain hydrogen bonding. |

| Self-Assembling Peptides | Modified Amino Acid Side Chain | Hydrogels for cell culture, targeted delivery vehicles. | Hydrogen bonding, π-stacking of pyridine rings. |

| Functionalized Surfaces | Surface Modifier | Biocompatible coatings, biosensors. | Covalent attachment via carboxyl or amino groups. |

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-Amino-2-bromoisonicotinic acid, and how can reaction conditions be optimized to enhance yield?

- Methodological Answer : The synthesis typically involves bromination of isonicotinic acid derivatives followed by amination. For brominated analogs (e.g., 2-Bromoisonicotinic acid in ), halogenation is optimized using catalysts like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Post-synthetic purification via recrystallization or column chromatography is critical, as noted for structurally similar compounds (e.g., >95.0% purity achieved using HPLC in ). Yield improvements may involve adjusting stoichiometric ratios of reagents or employing inert atmospheres to minimize side reactions .

Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) is recommended for purity assessment, as demonstrated for brominated isonicotinic acid derivatives (>97.0% purity in ). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation. For example, ¹H NMR can distinguish amino and bromine substituents via characteristic shifts (e.g., aromatic protons at δ 7.5–8.5 ppm). Elemental analysis further validates empirical formulas, as shown for related compounds in .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Cross-validation with computational tools (e.g., density functional theory for predicting NMR shifts) is advised. For example, isotopic labeling (e.g., ¹⁵N for amino groups) can clarify ambiguous signals. Additionally, X-ray crystallography may resolve structural ambiguities, as applied to brominated pyridine derivatives in .

Q. What strategies optimize the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine substituent acts as a leaving group in cross-coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like SPhos enhance reactivity in electron-deficient pyridine systems. Base selection (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent polarity (DMF vs. THF) significantly impact coupling efficiency. Pre-activation of the boronic acid partner (e.g., via pinacol ester formation) can further improve yields, as inferred from brominated heterocycle protocols in .

Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The amino group’s electron-donating effect directs electrophilic attacks to the para position relative to the bromine. Steric hindrance from the bromine atom favors substitution at less hindered sites. Kinetic studies using variable-temperature NMR or in situ IR spectroscopy can map reaction pathways. For example, ’s analysis of brominated phenylacetic acids highlights how substituent positioning alters reactivity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in this compound studies?

- Methodological Answer : Multivariate analysis (e.g., principal component analysis) can identify outliers or confounding variables (e.g., solvent polarity in assays). Dose-response curves should be replicated across multiple cell lines or enzymatic systems to confirm specificity. For example, emphasizes designing experiments to isolate variables, such as pH or temperature effects on reaction kinetics .

Q. How can computational modeling predict the metabolic stability of this compound derivatives?

- Methodological Answer : Tools like Molecular Operating Environment (MOE) or AutoDock simulate interactions with metabolic enzymes (e.g., cytochrome P450). QSAR models trained on brominated pyridine analogs (e.g., ’s 3-amino-6-bromopicolinic acid) predict metabolic hotspots. In vitro microsomal assays validate predictions, measuring half-life (t½) in liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。